BMS453 - 164108-16-1

BMS453

Catalog Number: EVT-8043293
CAS Number: 164108-16-1
Molecular Formula: C27H24O2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-453 is a member of the class of dihydronaphthalenes that is 1,2-dihydronaphthalene which is substituted at positions 1, 1, 4, and 6 by methyl, methyl, phenyl, and 2-(p-carboxyphenyl)vinyl groups, respectively (the E isomer). It is a potent retinoic acid receptor gamma (RARbeta) agonist that acts as an antagonist against RARalpha and RARgamma. It has a role as a retinoic acid receptor beta agonist, a retinoic acid receptor gamma antagonist, a retinoic acid receptor alpha antagonist and a teratogenic agent. It is a member of dihydronaphthalenes, a member of benzoic acids and a stilbenoid.
Source and Classification

BMS453, also referred to by its Chemical Abstracts Service number 166977-43-1, is classified as a retinoid. Retinoids are compounds that are chemically related to vitamin A and play critical roles in various biological processes including cell growth, differentiation, and apoptosis. Specifically, BMS453 acts as an agonist for the retinoic acid receptor beta (RARβ) while antagonizing the activity of RARα and RARγ in vitro . Its ability to modulate retinoid signaling makes it a valuable compound in both research and therapeutic contexts.

Synthesis Analysis
  1. Formation of the Retinoid Backbone: This may involve reactions such as Wittig reactions or condensation reactions to create the conjugated double bond system characteristic of retinoids.
  2. Functional Group Modifications: Subsequent steps likely involve introducing specific functional groups that enhance receptor selectivity and potency.

While specific technical details such as reaction conditions (temperature, solvent, catalysts) are not provided in the sources reviewed, these steps typically require careful optimization to achieve high yields and purity.

Molecular Structure Analysis

BMS453 features a complex molecular structure that is characteristic of retinoids. The compound's structure includes:

  • Conjugated Double Bonds: Contributing to its biological activity through interactions with nuclear receptors.
  • Functional Groups: Specific groups that dictate its agonistic or antagonistic behavior towards different retinoic acid receptors.

The precise three-dimensional conformation of BMS453 can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data were not detailed in the sources reviewed.

Chemical Reactions Analysis

BMS453 participates in various chemical reactions primarily involving its interactions with retinoic acid receptors. Key reactions include:

  • Binding Interactions: BMS453 competes with all-trans retinoic acid (ATRA) for binding to RARα and RARβ receptors . This competitive binding can lead to altered transcriptional outcomes depending on the receptor involved.
  • Transactivation Assays: In vitro assays demonstrate how BMS453 influences gene expression through its agonistic or antagonistic effects on retinoic acid receptors .

These interactions are crucial for understanding how BMS453 can modulate cellular responses in different biological contexts.

Mechanism of Action

The mechanism of action for BMS453 involves its selective modulation of retinoic acid receptor activity:

  1. Agonism of RARβ: BMS453 activates RARβ, which can lead to downstream effects on gene expression associated with cell differentiation and proliferation.
  2. Antagonism of RARα and RARγ: By inhibiting these receptors, BMS453 can block pathways that typically promote cell growth, particularly in breast cancer cells .
Physical and Chemical Properties Analysis

BMS453 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 266.4 g/mol.
  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Retinoids like BMS453 can be sensitive to light and oxygen; therefore, they are often stored under inert conditions.

These properties are essential for determining how BMS453 is handled in laboratory settings and its potential formulations for therapeutic use.

Applications

BMS453 has several significant scientific applications:

  • Cancer Research: Its ability to inhibit breast cancer cell growth positions it as a candidate for further exploration in cancer therapeutics .
  • Male Contraceptive Development: Research indicates potential applications in reversible male contraception by modulating spermatogenesis through RAR inhibition .
  • Developmental Biology Studies: By manipulating retinoid signaling pathways, BMS453 can be utilized to study embryonic development processes .
Molecular Pharmacology of BMS453

Retinoic Acid Receptor (RAR) Isotype Selectivity

BMS453 (BMS-189453) is a synthetic retinoid exhibiting unique isotype-specific modulation of retinoic acid receptors (RARs). Its pharmacological profile diverges significantly from natural retinoids and pan-antagonists due to differential interactions with RARα, β, and γ subtypes.

Agonist Activity at RARβ

BMS453 functions as a potent RARβ agonist with high binding affinity (Kd ~nM range) and transcriptional activation efficacy. This selectivity is demonstrated by its ability to:

  • Induce RARβ-dependent gene expression in reporter assays, while showing negligible activity on RARα or RARγ cis-elements [7] [8]
  • Restore RARβ-mediated growth suppression in cancer models where RARβ expression is epigenetically silenced [8]Structural analyses reveal that BMS453 occupies RARβ's expanded ligand-binding pocket (503.5 ų vs. 429.4 ų in RARγ), particularly engaging a unique hydrophobic cavity formed by Ile263 that accommodates its bulky substituents [8].

Antagonist Effects on RARα and RARγ

Contrasting its RARβ agonism, BMS453 acts as a competitive antagonist for RARα and RARγ:

  • Transcriptional antagonism: Suppresses all-trans retinoic acid (ATRA)-induced transactivation of RARE-driven reporters for RARα (IC₅₀ = 48 nM) and RARγ (IC₅₀ = 62 nM), while exhibiting partial agonist activity on RARβ [3] [8]
  • Corepressor dynamics: Stabilizes RARα/RARγ in a conformation that prevents coactivator recruitment while enhancing corepressor (N-CoR/SMRT) binding, effectively silencing basal transcription [8]

Table 1: Receptor Binding and Functional Selectivity Profile of BMS453

ParameterRARαRARβRARγ
Binding AffinityModerateHighModerate
TransactivationAntagonistAgonistAntagonist
Coregulator ShiftCo-repressor retentionCo-activator recruitmentCo-repressor retention
Functional RoleBlocks spermatogenesisTriggers TGFβ signalingInhibits differentiation

Structural Determinants of Receptor Binding and Functional Specificity

The divergent activity of BMS453 across RAR isotypes stems from isotype-specific ligand-binding pocket (LBP) architectures and consequent helix repositioning:

  • RARβ-selective cavity: The RARβ LBP contains an auxiliary hydrophobic subpocket (adjacent to H5-H10) formed by Ile263, which accommodates BMS453’s bulky dihydronaphthalene ring. In RARα (Ser232) and RARγ (Met272), smaller residues or steric hindrance prevent optimal ligand positioning [8].
  • Helix 12 (H12) repositioning:
  • In RARβ, BMS453 binding induces H12 folding over the LBP ("agonist conformation"), facilitating coactivator docking via LxxLL motif interactions
  • In RARα/RARγ, steric clashes displace H12 into an extended conformation, exposing corepressor-binding surfaces [8] [9]
  • Carboxylate anchoring: BMS453’s benzoic acid moiety forms conserved ionic bonds with Arg269 (RARβ) and homologous residues in other isotypes, but divergent neighboring residues (e.g., Ser280 in RARβ vs. Ala225 in RARα) alter hydrogen-bond networks [6] [8]

Table 2: Structural Basis of BMS453’s Isotype-Selective Actions

Structural ElementRARαRARβRARγ
Key LBP ResidueSer232Ile263Met272
LBP Volume (ų)~460503.5429.4
H12 PositionAntagonist foldAgonist foldAntagonist fold
Hydrophobic SubpocketAbsentPresentAbsent

Comparative Pharmacodynamics with Natural Retinoids

BMS453 exhibits mechanistically distinct effects compared to endogenous retinoids like all-trans retinoic acid (ATRA):

  • Non-genomic signaling bias:
  • Unlike ATRA, BMS453 does not activate classical RARE transcription in breast cancer cells, yet potently inhibits proliferation (IC₅₀: 0.1–1 μM in HMEC/T47D cells) [3] [4]
  • Induces transrepression of AP-1 (c-Fos/c-Jun) complexes, suppressing oncogenic transcription independently of RARE engagement [3] [4]
  • Growth inhibition mechanisms:
  • Triggers TGFβ activation in mammary epithelial cells, inducing G1 arrest via p21-mediated CDK2 inhibition and Rb hypophosphorylation [7]
  • Effective against ATRA-resistant breast cancer models where RARβ is silenced, indicating RARβ-independent therapeutic pathways [3]
  • Contrasting gene regulation profiles:
    Regulatory EffectATRABMS453
    RARE activationStrong (all isotypes)Selective (RARβ only)
    AP-1 modulationWeak transrepressionPotent transrepression
    TGFβ inductionIndirect/context-dependentDirect/robust
    Cell cycle impactG1 arrest (RAR-dependent)G1 arrest (p21/Rb-mediated)

These properties position BMS453 as a biased retinoid modulator with therapeutic potential in conditions unresponsive to conventional retinoids, particularly malignancies with dysregulated AP-1 or TGFβ pathways [3] [4] [7].

Properties

CAS Number

164108-16-1

Product Name

BMS453

IUPAC Name

4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid

Molecular Formula

C27H24O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29)/b9-8+

InChI Key

VUODRPPTYLBGFM-CMDGGOBGSA-N

SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Isomeric SMILES

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.